An In-depth Technical Guide to the Chemical Properties of 7-fluoro-8-methylquinolin-4(1H)-one
An In-depth Technical Guide to the Chemical Properties of 7-fluoro-8-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic introduction of substituents, such as fluorine and methyl groups, can profoundly influence the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the chemical properties of 7-fluoro-8-methylquinolin-4(1H)-one, a promising heterocyclic compound for drug discovery and development. While specific experimental data for this exact molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its properties based on established chemical principles and data from closely related analogs. We will delve into its synthesis, structural elucidation through spectroscopic methods, predicted physicochemical properties, and reactivity, offering valuable insights for researchers exploring this chemical space.
Introduction: The Significance of the Fluoro-Methyl Quinolone Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties. The 4-quinolone core, in particular, is central to the blockbuster class of fluoroquinolone antibiotics.[1] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] Concurrently, a methyl group can modulate lipophilicity and steric interactions with biological targets. The specific placement of a fluorine atom at the 7-position and a methyl group at the 8-position of the quinolin-4(1H)-one core presents a unique combination of electronic and steric influences, making 7-fluoro-8-methylquinolin-4(1H)-one a molecule of considerable interest for the development of novel therapeutic agents.
Synthesis of 7-fluoro-8-methylquinolin-4(1H)-one
The most versatile and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolones, is the Gould-Jacobs reaction .[3] This thermal cyclization method provides a reliable pathway to the quinolin-4-one backbone.[4]
The Gould-Jacobs Reaction Pathway
The synthesis commences with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the final 4-quinolone product.[5]
The proposed synthesis for 7-fluoro-8-methylquinolin-4(1H)-one would involve the following key steps:
-
Condensation: Reaction of 3-fluoro-2-methylaniline with DEEM to form the intermediate diethyl ((3-fluoro-2-methylphenylamino)methylene)malonate.
-
Thermal Cyclization: Heating the intermediate in a high-boiling solvent (e.g., Dowtherm A) to induce cyclization and form the ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid.
-
Decarboxylation: Heating the carboxylic acid intermediate to effect decarboxylation and yield the target molecule, 7-fluoro-8-methylquinolin-4(1H)-one.
Detailed Experimental Protocol (Proposed)
-
Step 1: Condensation. In a round-bottom flask, 3-fluoro-2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) are combined. The mixture is heated to 120-130°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude intermediate.
-
Step 2: Thermal Cyclization. The crude intermediate is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to approximately 250°C for 30-60 minutes. After cooling, the reaction mixture is diluted with an inert solvent like hexane to precipitate the cyclized product. The solid is collected by filtration and washed.
-
Step 3: Saponification. The crude ethyl 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10%). The mixture is refluxed until the ester is fully hydrolyzed (monitored by TLC). The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Step 4: Decarboxylation. The isolated 7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases. The resulting solid is the crude 7-fluoro-8-methylquinolin-4(1H)-one, which can be further purified by recrystallization.
Physicochemical Properties
The physicochemical properties of 7-fluoro-8-methylquinolin-4(1H)-one are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Appearance | White to off-white crystalline solid | Fluoroquinolones are typically crystalline powders.[2] |
| Molecular Formula | C10H8FNO | Based on the chemical structure. |
| Molecular Weight | 177.18 g/mol | Calculated from the molecular formula. |
| Melting Point | >200 °C | High melting points are characteristic of quinolones due to their stable crystalline structure. For comparison, 8-fluoro-4-hydroxy-2-methylquinoline has a melting point of 230-236 °C.[6] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | The quinolone core imparts low water solubility. Solubility is expected to increase in acidic and basic media due to salt formation.[2] |
| pKa | Estimated acidic pKa (N-H) ~10-11; Estimated basic pKa (C=O) ~2-3 | The N-H proton is weakly acidic. The carbonyl oxygen can be protonated under strongly acidic conditions. The fluorine atom's electron-withdrawing effect would slightly increase the acidity of the N-H proton compared to an unsubstituted quinolone. |
Tautomerism
7-fluoro-8-methylquinolin-4(1H)-one exists in a tautomeric equilibrium with its enol form, 7-fluoro-8-methylquinolin-4-ol. For most 4-quinolones, the keto (4(1H)-one) form is the predominant tautomer in both the solid state and in solution.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural confirmation of 7-fluoro-8-methylquinolin-4(1H)-one. The following are predicted spectral data based on analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton.
-
Aromatic Protons (δ 6.5-8.5 ppm): The protons on the quinolone ring will appear in this region. The proton at C5 will likely be a doublet coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the fluorine at C7. The proton at C2 will likely be a singlet or a small doublet depending on long-range coupling.
-
Methyl Protons (δ 2.3-2.8 ppm): The methyl group at C8 will appear as a singlet in this region. For comparison, the methyl protons of 8-methylquinoline appear at δ 2.825 ppm.[7]
-
N-H Proton (δ 11-13 ppm): The amide proton is expected to be a broad singlet at a downfield chemical shift, and its signal would disappear upon D₂O exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (δ ~170-180 ppm): The C4 carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (δ ~110-160 ppm): The remaining aromatic carbons will appear in this region. The carbon attached to the fluorine (C7) will show a large one-bond C-F coupling constant. Other carbons in proximity to the fluorine will exhibit smaller two- and three-bond C-F couplings.
-
Methyl Carbon (δ ~15-25 ppm): The C8-methyl carbon will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3200-3400 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (amide) | 1650-1680 |
| C=C stretch (aromatic) | 1500-1600 |
| C-F stretch | 1000-1300 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 177, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for quinolones include the loss of CO and subsequent ring rearrangements.
Reactivity and Potential for Derivatization
The chemical reactivity of 7-fluoro-8-methylquinolin-4(1H)-one is influenced by the interplay of its functional groups and substituents.
-
N-Alkylation/Acylation: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the nitrogen atom. This is a common strategy in the development of fluoroquinolone antibiotics to modulate their pharmacokinetic properties.[2]
-
Electrophilic Aromatic Substitution: The quinolone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group and the fluorine atom. However, the methyl group at C8 is electron-donating, which may direct electrophiles to the C5 and C6 positions, though harsh reaction conditions would likely be required.
-
Nucleophilic Aromatic Substitution: The fluorine atom at C7 could potentially be displaced by strong nucleophiles under forcing conditions, although this is less common than substitution at other positions in related systems.
-
Reactions at the Carbonyl Group: The C4 carbonyl group can undergo reactions typical of ketones, although its reactivity is tempered by its inclusion in the conjugated amide system.
Applications in Drug Discovery and Development
The 7-fluoro-8-methylquinolin-4(1H)-one scaffold is a valuable starting point for the design of new therapeutic agents. Its structural features suggest potential applications in several areas:
-
Antibacterial Agents: As a fluoroquinolone analog, this scaffold is a prime candidate for the development of new antibacterial drugs.[1] Derivatization at the N1 and C7 positions is a well-established strategy to optimize antibacterial spectrum and potency.
-
Anticancer Agents: Many substituted quinolines have demonstrated significant anticancer activity. The unique electronic environment of this molecule could lead to novel interactions with cancer-related targets.
-
Kinase Inhibitors: The quinolone core can act as a hinge-binding motif for various protein kinases, making it a valuable scaffold for the development of kinase inhibitors for oncology and inflammatory diseases.
Conclusion
7-fluoro-8-methylquinolin-4(1H)-one represents a promising molecular scaffold with significant potential in medicinal chemistry. This in-depth technical guide has provided a comprehensive overview of its probable chemical properties, including a detailed synthetic protocol, predicted physicochemical characteristics, and expected spectroscopic data. By leveraging established chemical principles and data from closely related analogs, this document serves as a valuable resource for researchers and scientists working to synthesize, characterize, and derivatize this and similar quinolone-based compounds. The insights provided herein are intended to facilitate the rational design and development of novel therapeutic agents based on this versatile heterocyclic core.
References
- Molecules. 2021; 26(17):5201.
- Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Molecules. 2021 Aug; 26(16): 5057.
- 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2. Ossila.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank. 2017; 2017(4):M964.
- 8-Methylquinoline | C10H9N | CID 11910. PubChem.
- pKa D
- 8-Fluoro-7-methyl-quinolin-3-ol | C10H8FNO | CID 130497288. PubChem.
- 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. ChemicalBook.
- 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum. ChemicalBook.
- The synthesis and chemistry of Quinolino(7,8-h)
- 8-Methylquinoline. SpectraBase.
- 8-Methylquinoline(611-32-5) 13C NMR spectrum. ChemicalBook.
- Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. 1987 Mar; 31(3): 505–509.
- 8-Methylquinoline(611-32-5) 1 H NMR. ChemicalBook.
- Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. 2020; 2(1):26-34.
- Chemical structures of the six studied fluoroquinolones.
- Synthesis of New7-ethyl-4-methyl-2-Quinolone Deriv
- pKa D
- Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Gould–Jacobs reaction. Wikipedia.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021; 26(1):1.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Signal Transduction and Targeted Therapy. 2022; 7: 1.
- 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8. Sigma-Aldrich.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- 8-Hydroxyquinoline(148-24-3) MS spectrum. ChemicalBook.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. 2023; 28(8):3438.
- Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Molecules. 2021; 26(1):1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
